2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
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Description
Scientific Research Applications
Antitubercular Agents
A study by Karabanovich et al. (2016) highlighted the development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as selective antitubercular agents. These compounds exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentrations as low as 0.03 μM. They demonstrated a selective antimycobacterial effect without activity against other bacteria or fungi tested. The compounds also showed low in vitro toxicities in mammalian cell lines and primary human hepatocytes, with no mutagenic activity in several genotoxicity assays (Karabanovich et al., 2016).
Antibacterial and Antifungal Potential
Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives containing benzimidazole and evaluated their corrosion inhibition ability towards mild steel in sulfuric acid. The study found that these compounds exhibit protective layer formation on mild steel, suggesting their application as corrosion inhibitors. The research also indicated the mixed type behaviour of these inhibitors, with adsorption characteristics following the Langmuir isotherm (Ammal, Prajila, & Joseph, 2018).
Anticancer Properties
Redda and Gangapuram (2007) focused on substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. Their study indicated that the pharmacological activities of these derivatives, which include potential antimicrobial, antifungal, and anticancer properties, depend on the nature of the substituents on the tetrahydropyridine ring system. The research provided insights into the synthesis and anti-cancer activity profiles of novel 1,3,4-oxadiazoles (Redda & Gangapuram, 2007).
Corrosion Inhibition
Bouklah et al. (2006) explored the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium. The study found that this compound performed excellently as a corrosion inhibitor, with efficiency reaching more than 96.19% at certain concentrations. The inhibition was attributed to the adsorption of oxadiazole molecules on the metal surface, indicating the potential of 1,3,4-oxadiazoles in corrosion protection applications (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Properties
IUPAC Name |
2-(4-pentylcyclohexyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS/c1-5-6-7-8-19-9-11-20(12-10-19)22-24-25-23(26-22)27-15-21-17(3)13-16(2)14-18(21)4/h13-14,19-20H,5-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNDBMPZJUWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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